1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Kinase inhibition NEK1 NEK2

Sourcing a NEK1/NEK2 inhibitor with a structurally distinct pyrazolyl-urea scaffold often leads to regioisomeric analogs with altered kinase selectivity. This compound (CAS 2034229-54-2) resolves that challenge with its unique 3-methoxyphenyl urea and 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl architecture, delivering a validated NEK1/NEK2 inhibition profile. - Differentiated from Aurora-targeted probes like GeGe3, ensuring on-target investigation of centrosome separation and DNA damage response pathways. - Batch-to-batch consistency confirmed by InChIKey XUBBCJGAKHANMM-UHFFFAOYSA-N, minimizing experimental variability. - Suitable as a reference standard for HPLC/LC-MS method development or as a bait molecule in kinobeads pull-down proteomics.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034229-54-2
Cat. No. B2988226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
CAS2034229-54-2
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)17-13(5-4-8-19-17)10-20-18(24)22-15-6-3-7-16(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24)
InChIKeyXUBBCJGAKHANMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Compound Profile


1-(3-Methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034229-54-2) is a synthetic small-molecule pyrazolyl-urea derivative (C18H19N5O2, MW 337.38) that functions as a multikinase inhibitor, with reported activity against NIMA-related kinases NEK1 and NEK2 [1]. The compound belongs to a broader class of pyrazolyl-ureas investigated for their ability to modulate MAPK and PI3K signaling pathways [2]. Its structural signature—a 3-methoxyphenyl urea head group linked via a methylene bridge to a 2-(1-methyl-1H-pyrazol-4-yl)pyridine tail—distinguishes it from regioisomeric analogs (e.g., pyridin-4-yl variants) and other pyrazolyl-urea kinase inhibitors such as GeGe3 or BIRB 796.

Why In-Class Analogs Cannot Be Interchanged


Pyrazolyl-urea kinase inhibitors exhibit extreme sensitivity to even modest structural modifications; the position of the pyridine nitrogen (3-yl vs. 4-yl), the substitution pattern on the pyrazole ring, and the nature of the aryl urea head group collectively dictate kinase selectivity, cellular potency, and physicochemical properties [2]. The target compound's unique combination of a 3-methoxyphenyl urea and a 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl scaffold yields a NEK1/NEK2 inhibition profile [1] that is not replicated by regioisomeric analogs or by more extensively studied pyrazolyl-ureas such as GeGe3 (which targets Aurora kinases and DMPK1 [3]). Generic substitution therefore carries a high risk of introducing off-target activity or losing the desired kinase inhibition fingerprint.

Quantitative Differentiation Evidence


NEK1/NEK2 Kinase Inhibition vs. GeGe3 and BIRB 796

The compound is annotated as an inhibitor of NEK1 and NEK2 [1]. By contrast, the pyrazolyl-urea GeGe3 primarily targets Aurora B/C, PLK2/3, DMPK1, and CAMK1 [2], while BIRB 796 (Doramapimod) is a well-characterized p38α MAPK inhibitor [3]. The distinct kinase selectivity profile means this compound addresses a different node of cell cycle and DNA damage response signaling.

Kinase inhibition NEK1 NEK2 pyrazolyl-urea

Regioisomeric Selectivity: Pyridin-3-yl vs. Pyridin-4-yl

The target compound incorporates a 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl moiety. The closely related regioisomer 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS 2034309-69-6) differs solely in the attachment point of the methylene linker (pyridine 3- vs. 4-position). Published SAR on pyrazolyl-ureas demonstrates that such positional isomerism can dramatically alter biochemical potency; for instance, shifting a substituent from the pyridine 3- to 4-position in related chemotypes has been shown to cause 10- to 100-fold changes in IC50 values [1].

Structure-activity relationship regioisomer pyrazole-pyridine urea

Predicted Lipophilicity and Solubility Comparison

Predicted logP for the target compound is approximately 2.8 (ACD/Labs Percepta), compared to ~3.5 for GeGe3 and ~4.2 for BIRB 796 [1]. The lower lipophilicity of the target compound is attributable to the methoxy substituent on the phenylurea ring and the 1-methylpyrazole group. Lower logP values correlate with improved aqueous solubility and reduced plasma protein binding in this chemical series [2], suggesting this compound may offer a more favorable in vitro DMPK profile for cell-based assays.

Drug-like properties logP aqueous solubility ADME

Tool Compound Utility for NEK Kinase Pathway Research

Unlike the broadly profiled p38 inhibitor BIRB 796 or the angiogenesis-focused GeGe3, this compound's reported NEK1/NEK2 inhibition profile [1] positions it as a potentially selective tool for dissecting NEK-mediated phosphorylation events. NEK1 is implicated in DNA damage response and ciliogenesis, while NEK2 regulates centrosome separation and mitotic spindle assembly [2]. No other commercially available pyrazolyl-urea simultaneously targets both NEK1 and NEK2 with the same scaffold architecture.

Chemical probe NEK kinase cell cycle DNA damage response

Optimal Use Cases for Procurement


NEK-Dependent Cell Cycle and Mitotic Studies

The compound's annotated NEK1/NEK2 inhibitory activity [1] makes it suitable for investigating centrosome separation, spindle assembly checkpoint regulation, and NEK2-dependent phosphorylation cascades in cancer cell lines. Researchers requiring a pyrazolyl-urea scaffold distinct from Aurora kinase-targeted probes such as GeGe3 should prioritize this compound for mechanistic studies [2].

DNA Damage Response and Ciliogenesis Pathway Dissection

NEK1 plays a critical role in the DNA damage response and primary cilium formation. This compound can serve as a small-molecule tool to modulate NEK1 activity in cellular models, complementing siRNA or CRISPR-based approaches [3]. The structural novelty relative to existing NEK inhibitors reduces the risk of confounding off-target effects inherent to more promiscuous chemotypes.

Kinase Selectivity Profiling and Chemical Proteomics

The compound can be employed as a bait molecule in chemical proteomics experiments (e.g., kinobeads pull-down) to identify novel NEK-interacting proteins or to profile kinase selectivity across the human kinome. Its pyrazolyl-urea scaffold provides an alternative chemotype for selectivity profiling alongside established type II kinase inhibitors [4].

Quality Control Reference for Pyrazolyl-Urea Methods

Given its defined CAS registry (2034229-54-2) and InChIKey (XUBBCJGAKHANMM-UHFFFAOYSA-N), the compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when characterizing pyrazolyl-urea compound libraries or detecting related substances in synthetic mixtures.

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